![molecular formula C5HBrClN3 B1377222 6-Bromo-3-chloropyrazine-2-carbonitrile CAS No. 1257072-34-6](/img/structure/B1377222.png)
6-Bromo-3-chloropyrazine-2-carbonitrile
Overview
Description
6-Bromo-3-chloropyrazine-2-carbonitrile is an organic compound that contains a pyrazine ring with bromine and chlorine substituents at positions 6 and 3, respectively, as well as a cyano group (-CN) at position 2 . It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-chloropyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a bromine atom at position 6, a chlorine atom at position 3, and a cyano group at position 2 .Scientific Research Applications
Pesticide Development
6-Bromo-3-chloropyrazine-2-carbonitrile has potential applications in the development of pesticides. Its unique structure and reactivity make it a valuable compound for creating new pesticides that can target specific pests without harming other organisms or the environment .
Herbicide Formulation
Similarly, this compound is used in formulating herbicides. Researchers are exploring its efficacy in controlling weeds and unwanted vegetation, with a focus on minimizing impact on crops and soil health .
Pharmaceutical Drug Synthesis
The compound’s distinctive chemical properties are being utilized in pharmaceutical research, particularly in the synthesis of new drugs. It may contribute to the creation of medications with improved efficacy and reduced side effects .
Chemical Reactions and Synthetic Processes
In research and development laboratories, 6-Bromo-3-chloropyrazine-2-carbonitrile is employed for various chemical reactions and synthetic processes. It serves as a building block in organic synthesis, aiding in the creation of complex molecules .
Life Science Research
As part of American Elements’ life science products catalog, this compound supports research across multiple life science fields, including biochemistry and molecular biology .
6. Material Safety Data Sheet (MSDS) Development Information about 6-Bromo-3-chloropyrazine-2-carbonitrile is crucial for creating MSDSs that ensure safe handling and usage of this chemical in industrial and laboratory settings .
Custom Specification Production
Companies like American Elements produce 6-Bromo-3-chloropyrazine-2-carbonitrile to customer specifications, indicating its role in bespoke chemical synthesis for specialized applications .
Safety and Hazards
Mechanism of Action
Target of Action
6-Bromo-3-chloropyrazine-2-carbonitrile, also known as BCNU, is a nucleophilic cyanation agent . Its primary targets are the amino groups on proteins .
Mode of Action
BCNU works by binding to the cyano group and then reacting with the amino groups on proteins . This interaction leads to the crosslinking of these proteins .
Biochemical Pathways
The crosslinking of proteins can disrupt their normal function and lead to various downstream effects, including cell death .
Result of Action
The primary result of BCNU’s action is cell death . It has been shown to be effective against a number of different types of cancer cells, including astrocytoma cells and malignant gliomas .
Action Environment
It’s worth noting that bcnu is stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
properties
IUPAC Name |
6-bromo-3-chloropyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLIJWZYYNLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743850 | |
Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloropyrazine-2-carbonitrile | |
CAS RN |
1257072-34-6 | |
Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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